Cas no 330858-13-4 (Ethyl 6-Chloro-2-methylimidazo1,2-apyridine-3-carboxylate)
Ethyl 6-Chloro-2-methylimidazo1,2-apyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
- 6-CHLORO-2-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER,
- Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-chloro-2-methyl-, ethyl ester
- 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
- AC1LFBJ2
- Ambcb5612108
- CBMicro_026203
- Ethyl 6-chloro-2-methylH-imidazo[1,2-a]pyridine-3-carboxylate
- Oprea1_219962
- Oprea1_619734
- MFCD00269623
- 330858-13-4
- CS-0099655
- CCG-12896
- 6-CHLORO-2-METHylimidazo[1,2-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER
- BCP21416
- AKOS016011968
- Ethyl6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
- AB05530
- CHEMBL2147748
- BIM-0025959.P001
- J-521184
- FT-0698254
- SR-01000214790-1
- DTXSID40355425
- SR-01000214790
- 6-Chloro-2-methylimidazo[1,2-alpha]pyridine-3-carboxylic acid ethyl ester
- Ethyl 6-Chloro-2-methylimidazo1,2-apyridine-3-carboxylate
-
- MDL: MFCD00269623
- Inchi: 1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3H2,1-2H3
- InChI Key: CCUPMKHLKAODHI-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NC(C)=C(C(=O)OCC)N2C=1
Computed Properties
- Exact Mass: 238.05100
- Monoisotopic Mass: 238.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 43.6Ų
Experimental Properties
- PSA: 43.60000
- LogP: 2.47280
Ethyl 6-Chloro-2-methylimidazo1,2-apyridine-3-carboxylate Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
Ethyl 6-Chloro-2-methylimidazo1,2-apyridine-3-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 6-Chloro-2-methylimidazo1,2-apyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E941050-10mg |
Ethyl 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
330858-13-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E941050-50mg |
Ethyl 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
330858-13-4 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E941050-100mg |
Ethyl 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
330858-13-4 | 100mg |
$ 185.00 | 2022-06-05 | ||
| Alichem | A029190741-1g |
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
330858-13-4 | 95% | 1g |
$520.89 | 2023-09-02 | |
| Alichem | A029190741-5g |
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
330858-13-4 | 95% | 5g |
$1706.60 | 2023-09-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0196-1g |
6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester |
330858-13-4 | 96% | 1g |
11702.99CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0196-5g |
6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester |
330858-13-4 | 96% | 5g |
41384.47CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0196-500mg |
6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester |
330858-13-4 | 96% | 500mg |
6275.51CNY | 2021-05-08 | |
| Chemenu | CM110804-1g |
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
330858-13-4 | 95+% | 1g |
$1302 | 2021-08-06 | |
| Apollo Scientific | OR4875-1g |
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
330858-13-4 | 1g |
£421.00 | 2025-02-20 |
Ethyl 6-Chloro-2-methylimidazo1,2-apyridine-3-carboxylate Suppliers
Ethyl 6-Chloro-2-methylimidazo1,2-apyridine-3-carboxylate Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Ethyl 6-Chloro-2-methylimidazo1,2-apyridine-3-carboxylate
Ethyl 6-Chloro-2-Methylimidazo[1,2-a]pyridine-3-Carboxylate (CAS No. 330858-13-4): A Key Synthetic Intermediate in Medicinal Chemistry
Ethyl 6-Chloro-2-Methylimidazo[1,2-a]pyridine-3-Carboxylate is a critical synthetic intermediate widely utilized in the development of pharmaceutical compounds with diverse biological activities. This compound, with the CAS number 330858-13-4, serves as a foundational building block in the synthesis of various pharmacologically active molecules. Recent advancements in medicinal chemistry have highlighted its potential in targeting specific pathophysiological mechanisms, making it a subject of intense research in both academic and industrial settings.
The chemical structure of Ethyl 6-Chloro-2-Methylimidazo[1,2-a]pyridine-3-Carboxylate consists of a pyridine ring fused with an imidazole ring, with a chlorine atom at the 6-position and a methyl group at the 2-position. The carboxylate group at the 3-position further enhances its reactivity and compatibility with various functional group modifications. This unique molecular framework enables the compound to participate in multi-step synthetic pathways, facilitating the creation of complex drug-like molecules.
Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated the utility of Ethyl 6-Chloro-2-Methylimidazo[1,2-a]pyridine-3-Carboxylate in the synthesis of antimicrobial agents with enhanced efficacy against multidrug-resistant pathogens. Researchers have successfully employed this compound as a key intermediate to develop novel quinolone derivatives, which exhibit potent in vitro activity against Gram-negative bacteria. The chlorine substitution at the 6-position was found to significantly improve the bioavailability and metabolic stability of the final products.
Furthermore, the 2-methyl group in Ethyl 6-Chloro-2-Methylimidazo[3,2-a]pyridine-3-Carboxylate plays a crucial role in modulating the hydrophobicity of the molecule. This property is particularly advantageous in the design of targeted drug delivery systems, where controlled cell membrane permeability is essential. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that compounds derived from this intermediate showed improved cytotoxicity profiles against cancer cell lines, suggesting potential applications in oncology research.
The synthetic versatility of Ethyl 6-Chloro-2-Methylimidazo[1,2-a]pyridine-3-Carboxylate has also been explored in the development of antiviral agents. A recent publication in Organic & Biomolecular Chemistry (2024) described its use in the synthesis of RNA polymerase inhibitors, which show promise in combating RNA virus infections. The carboxylate functionality allows for the introduction of phosphonate groups, enhancing the antiviral potency of the resulting compounds.
From a mechanistic perspective, the imidazole ring in Ethyl 6-Chloro-2-Methylimidazo[1,2-a]pyridine-3-Carboxylate contributes to its proton-accepting properties, which are critical in the formation of hydrogen bonds with biological targets. This feature is particularly beneficial in the design of enzyme inhibitors, where specific intermolecular interactions are required to achieve selective inhibition. A 2023 study in ACS Chemical Biology highlighted the role of this intermediate in the development of kinase inhibitors with improved selectivity profiles.
Additionally, the electron-withdrawing effect of the chlorine atom at the 6-position influences the electronic distribution of the molecule, which can be exploited to fine-tune the reactivity of the compound during synthetic transformations. This property has been leveraged in the creation of prodrugs with enhanced oral bioavailability, as demonstrated in a 2022 study published in Drug Discovery Today.
From an industrial perspective, the scalability of Ethyl 6-Chloro-2-Methylimidazo[1,2-a]pyridine-3-Carboxylate synthesis is a key consideration. Recent advancements in green chemistry have focused on optimizing the reaction conditions to minimize byproduct formation and reduce energy consumption. A 2024 review in Green Chemistry outlined strategies for the asymmetric synthesis of this compound, emphasizing the importance of environmentally sustainable methods in pharmaceutical manufacturing.
In conclusion, Ethyl 6-Chloro-2-Methylimidazo[1,2-a]pyridine-3-Carboxylate (CAS No. 330858-13-4) remains a pivotal synthetic intermediate in the development of diverse pharmaceutical compounds. Its unique chemical properties and reactivity profile make it an attractive candidate for further exploration in drug discovery and chemical innovation. Ongoing research continues to uncover new applications for this compound, underscoring its significance in modern medicinal chemistry.
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